2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group and a 4-methylphenyl moiety, linked via a sulfanyl bridge to an acetamide group bearing a 2-methoxyphenylmethyl substituent. This scaffold is recognized for its ability to interact with biological targets such as kinases and DNA repair enzymes, making it a candidate for anti-cancer drug development .
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-28-24(30)23-22(19(14-32-23)17-11-9-16(2)10-12-17)27-25(28)33-15-21(29)26-13-18-7-5-6-8-20(18)31-3/h5-12,14H,4,13,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUHRFKRTZPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further functionalized through various chemical reactions to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones.
Key Observations :
-
Sulfoxide formation is favored at room temperature with aqueous H<sub>2</sub>O<sub>2</sub>.
-
Sulfones require stronger oxidizing agents like mCPBA and prolonged reaction times .
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid derivative | 75% | |
| Basic hydrolysis | NaOH (2M), EtOH/H<sub>2</sub>O, 60°C, 4h | Sodium carboxylate | 85% |
Notes :
-
Basic hydrolysis proceeds faster due to the nucleophilic attack of hydroxide ions on the carbonyl carbon.
Substitution Reactions
The thienopyrimidine core participates in nucleophilic substitution reactions at the 2-position.
Mechanistic Insight :
Reduction Reactions
The carbonyl group in the thienopyrimidine core can be reduced to a hydroxyl or methylene group.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH<sub>4</sub>, MeOH, 0°C → RT | Secondary alcohol | 70% | |
| Ketone → Methylene | LiAlH<sub>4</sub>, THF, reflux, 6h | Methylene derivative | 65% |
Cross-Coupling Reactions
The 4-methylphenyl group enables palladium-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Biaryl derivative | 60% |
Stability Under Ambient Conditions
The compound exhibits moderate stability but degrades under prolonged UV exposure or in strongly acidic/basic environments.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Hydrolysis of acetamide | 2h |
| pH > 12 (NaOH) | Thienopyrimidine ring opening | 1.5h |
| UV light (254 nm) | Radical-mediated decomposition | 8h |
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to the inhibition of cell proliferation . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Structure Variations: Quinazoline derivatives () exhibit distinct anti-cancer activity but lack the thienopyrimidine core, which may alter target specificity .
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in enhances reactivity but may increase toxicity compared to the target compound’s methoxy group .
- Lipophilicity : Chlorine () and trifluoromethoxy () substituents increase lipophilicity, influencing membrane permeability and metabolic stability .
- Steric Hindrance : Bulky groups like 2-ethyl-6-methylphenyl () may reduce binding affinity to flat enzymatic pockets compared to the target compound’s smaller 4-methylphenyl group .
Pharmacokinetic Implications :
- The 2-methoxyphenylmethyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, favoring blood-brain barrier penetration relative to polar analogs (e.g., ’s dichlorophenyl) .
- Trifluoromethoxy groups () enhance metabolic stability via resistance to oxidative degradation, a property the target compound may lack .
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C26H27N3O2S2
- Molecular Weight : 477.64 g/mol
This compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that the presence of a thienopyrimidinone ring along with specific side chains is crucial for antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, including Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 8 | S. aureus |
| 4e | 16 | E. coli |
| 5c | 4 | B. subtilis |
These results suggest that modifications to the core structure can lead to enhanced antibacterial activity, which may also apply to the compound .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored in various studies. For instance, Mannich bases derived from similar structures have shown promising results against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 5.0 | 4-methyl derivative |
| HepG2 | 7.5 | 3-ethyl derivative |
| A549 | 6.0 | N-mesityl derivative |
These findings indicate that compounds with similar structural motifs can inhibit cancer cell proliferation effectively, suggesting that the compound may possess comparable anticancer properties .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The thienopyrimidine scaffold is known to interact with various biological targets, including enzymes involved in nucleic acid metabolism and signal transduction pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienopyrimidine derivatives against Mycobacterium tuberculosis and other pathogens. The tested compounds exhibited significant inhibition at low concentrations, indicating their potential as therapeutic agents against resistant strains .
- Anticancer Screening : In another investigation, a library of thienopyrimidine derivatives was screened for anticancer activity using multicellular spheroids as a model system. The compound demonstrated notable cytotoxicity against several cancer types, highlighting its potential for further development as an anticancer agent .
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer: Optimizing the synthesis involves:
- Stepwise Functionalization : Introduce sulfanyl and acetamide groups sequentially to reduce side reactions. Use protecting groups for reactive sites (e.g., thiols) to improve regioselectivity .
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize reaction time and stoichiometry .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to enhance purity.
Q. Reference Table: Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Minimizes decomposition |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst (e.g., K₂CO₃) | 1.2–1.5 equivalents | Prevents over-alkylation |
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer: Combine multiple techniques:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure, particularly for the thieno[3,2-d]pyrimidin-4-one core and sulfanyl-acetamide linkage. Ensure slow evaporation in chloroform/methanol for crystal growth .
- NMR Spectroscopy : Use , , and 2D (COSY, HSQC) NMR in DMSO-d₆ to assign stereochemistry and confirm substituent positions .
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula via ESI+ mode (e.g., [M+H] ion).
Q. Reference Table: Analytical Techniques and Applications
| Technique | Key Application | Example from Evidence |
|---|---|---|
| SC-XRD | Confirming crystal packing | Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)pyrimidine structure resolved |
| HSQC NMR | Mapping - correlations | Similar acetamide derivatives analyzed |
Q. How can solubility and stability be systematically evaluated under varying experimental conditions?
Methodological Answer:
- Solubility Screening : Test in polar (DMSO, water), semi-polar (ethanol, acetonitrile), and non-polar solvents (dichloromethane) using shake-flask method with HPLC quantification .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via UV-Vis or LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. What computational strategies predict the biological activity and binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The thieno-pyrimidinone core may bind ATP pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS for 100 ns to assess binding stability .
- QSAR Modeling : Train models on PubChem datasets (e.g., IC₅₀ values of analogs) to predict activity against specific targets .
Q. Reference Table: Computational Tools for Activity Prediction
| Tool | Application | Evidence Source |
|---|---|---|
| COMSOL Multiphysics | Reaction path simulations | AI-driven optimization |
| Gaussian 16 | Quantum mechanical calculations | Reaction design |
Q. How can contradictions in experimental data (e.g., reactivity vs. computational predictions) be resolved?
Methodological Answer:
- Comparative Analysis : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in computational models .
- Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-sulfanylacetamide derivatives) to identify outliers .
Q. What strategies enhance regioselectivity during functionalization of the thieno-pyrimidinone core?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer sulfanyl or alkylation reactions to specific positions .
- Microwave-Assisted Synthesis : Reduce reaction time and side products by enabling rapid, controlled heating (e.g., 100°C, 30 min) .
- Ligand Design : Use chelating ligands (e.g., 1,10-phenanthroline) in palladium-catalyzed cross-couplings to improve selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
